molecular formula C19H21NO5S B3512840 Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3512840
M. Wt: 375.4 g/mol
InChI Key: PJUFIBPDJRVJBQ-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and a 2,6-dimethoxybenzamido moiety at position 2. The 2,6-dimethoxybenzamido group introduces steric and electronic effects that influence molecular conformation, solubility, and reactivity.

Properties

IUPAC Name

methyl 2-[(2,6-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-23-12-8-6-9-13(24-2)16(12)17(21)20-18-15(19(22)25-3)11-7-4-5-10-14(11)26-18/h6,8-9H,4-5,7,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUFIBPDJRVJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of methyl 3-bromo-2,6-dimethoxybenzoate with sodamide in liquid ammonia to form methyl 4-amino-2,6-dimethoxybenzoate . This intermediate can then be further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application but often include key biochemical processes such as signal transduction or metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Modifications in Benzamido and Ester Groups

Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
  • Structural Differences : The ethyl ester (vs. methyl) and unsubstituted benzamido group (vs. 2,6-dimethoxy) .
  • Crystallographic Data :
    • Dihedral angle between tetrahydrobenzothiophene (ring A) and benzamido phenyl (ring B): 8.13° .
    • Intramolecular N–H···O hydrogen bond forms an S(6) ring motif .
  • Impact : Ethyl ester increases lipophilicity, while the absence of methoxy groups reduces steric hindrance and electronic donation.
Methyl 2-(2-Hydroxybenzylideneamino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
  • Structural Differences: Hydroxybenzylideneamino substituent (vs. 2,6-dimethoxybenzamido) .
  • Hydrogen Bonding : Intramolecular O–H···N bonds stabilize the Schiff base structure, contrasting with the S(6) motif in benzamido derivatives .
  • Conformation : The tetrahydrobenzothiophene ring adopts a half-chair conformation, similar to related compounds .

Electronic and Steric Effects of Substituents

Ethyl 2-(2,4-Difluorobenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
  • Substituents : 2,4-Difluoro (electron-withdrawing) vs. 2,6-dimethoxy (electron-donating) .
2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylic Acid
  • Structural Differences : Carboxylic acid (vs. methyl ester) and 4-methoxybenzamido (vs. 2,6-dimethoxy) .
  • Solubility : The carboxylic acid group enhances aqueous solubility compared to ester derivatives.
  • Dihedral Angle : Methoxy at the 4-position (vs. 2,6) likely reduces steric strain, leading to smaller dihedral angles between rings .

Crystallographic and Conformational Analysis

Compound Ring Puckering (Cremer-Pople Parameters) Dihedral Angle (A/B) Hydrogen Bond Motif
Target Compound (Methyl 2,6-dimethoxy) Pending crystallographic data Likely S(6)
Ethyl 2-Benzamido Half-chair conformation 8.13° S(6)
Methyl 2-Hydroxybenzylideneamino Half-chair conformation O–H···N
  • Ring Puckering : Tetrahydrobenzothiophene rings in analogues exhibit half-chair conformations, influenced by substituents .
  • Disorder : Ethyl 2-benzamido derivatives show disordered methylene groups in the cyclohexene ring, resolved via SHELXL refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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